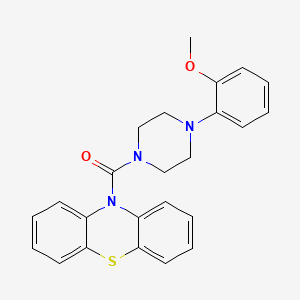

4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. This particular compound is of interest due to its potential therapeutic applications and its unique chemical structure, which combines a phenothiazine core with a piperazine moiety and a methoxyphenyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone typically involves multiple steps, starting with the preparation of the phenothiazine core. One common method involves the cyclization of diphenylamine with sulfur to form phenothiazine. The phenothiazine is then functionalized at the 10-position with a ketone group through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

The next step involves the introduction of the piperazine moiety. This can be achieved through a nucleophilic substitution reaction where the phenothiazine ketone is reacted with 1-(2-methoxyphenyl)piperazine under basic conditions. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone can undergo various chemical reactions, including:

Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Sodium hydride, potassium tert-butoxide, DMF or DMSO as solvent.

Major Products Formed

Oxidation: Phenothiazine sulfoxides or sulfones.

Reduction: Phenothiazine alcohol derivatives.

Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Applications

-

Anticancer Activity

- Mechanism : The compound has shown significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), gastric (MGC-803), and prostate (PC-3) cancers. The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis induction .

- Selectivity : Studies indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment .

- Antimicrobial Properties

- Multidrug Resistance Reversal

- Neuropharmacological Effects

Table 1: Summary of Biological Activities

Notable Research Findings

- A study highlighted that derivatives similar to 4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone showed IC50 values significantly lower than standard chemotherapeutics, indicating superior potency against specific cancer cell lines .

- Molecular docking studies suggest that these compounds can effectively bind to tubulin, disrupting its function and leading to apoptosis in cancer cells .

Mécanisme D'action

The mechanism of action of 4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone involves its interaction with various molecular targets, primarily neurotransmitter receptors. The compound is known to bind to dopamine and serotonin receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels in the brain, which may account for its potential antipsychotic and antidepressant effects. Additionally, the compound may interact with other receptors and ion channels, contributing to its overall pharmacological profile.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

Trifluoperazine: A phenothiazine used to treat schizophrenia and anxiety.

Fluphenazine: Known for its long-acting antipsychotic effects.

Uniqueness

4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. The presence of the methoxyphenyl group and the piperazine moiety may enhance its binding affinity and selectivity for certain neurotransmitter receptors, potentially leading to improved therapeutic outcomes.

Activité Biologique

4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exhibit its effects through:

- Enzyme Inhibition : It can inhibit key enzymes involved in cellular signaling pathways, thus modulating biological responses.

- Receptor Binding : The compound may act as an antagonist or agonist at various receptors, influencing neurotransmitter systems and potentially affecting mood and cognition.

Anticancer Properties

Research indicates that this compound possesses notable anticancer properties. It has been shown to inhibit tumor cell proliferation through several mechanisms:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing their progression through the cell cycle.

- Apoptosis Induction : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.

- Inhibition of Tubulin Polymerization : Similar to other phenothiazine derivatives, it may disrupt microtubule dynamics, which is crucial for mitosis.

Neuroprotective Effects

In addition to its anticancer activity, this compound has demonstrated neuroprotective effects, making it a candidate for treating neurodegenerative disorders:

- Cholinesterase Inhibition : It shows potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could enhance cholinergic transmission in conditions like Alzheimer's disease.

- Antidepressant Activity : The piperazine moiety may contribute to antidepressant effects by modulating serotonin and dopamine pathways.

Case Studies and Experimental Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Propriétés

IUPAC Name |

[4-(2-methoxyphenyl)piperazin-1-yl]-phenothiazin-10-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S/c1-29-21-11-5-2-8-18(21)25-14-16-26(17-15-25)24(28)27-19-9-3-6-12-22(19)30-23-13-7-4-10-20(23)27/h2-13H,14-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPNLQIAEXSAEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.